molecular formula C18H20N2O5S B5334120 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

Cat. No.: B5334120
M. Wt: 376.4 g/mol
InChI Key: BXUXVSHSSRIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid, also known as Sulfasalazine, is a drug commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to release two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA).

Mechanism of Action

The mechanism of action of 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide is not fully understood. It is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide may also inhibit the activation of immune cells and the production of cytokines, which can contribute to inflammation.
Biochemical and Physiological Effects:
3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide has been shown to have a number of biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which can contribute to tissue damage and inflammation. 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide can also reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its effects. However, 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide has some limitations for lab experiments. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. In addition, 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the investigation of 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide's effects on the gut microbiome, which has been implicated in the pathogenesis of IBD. Finally, there is interest in exploring the potential use of 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide in the treatment of other inflammatory disorders, such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
In conclusion, 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide is a widely used drug for the treatment of IBD and RA. It has been extensively studied for its therapeutic effects and has a number of biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research on 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide, including the development of new formulations and delivery methods, investigation of its effects on the gut microbiome, and exploration of its potential use in the treatment of other inflammatory disorders.

Synthesis Methods

3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide is synthesized by reacting 4-aminobenzenesulfonamide with 4-chlorobenzoic acid in the presence of a base. The resulting product is then acetylated to form 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide.

Scientific Research Applications

3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide has been extensively studied for its therapeutic effects in IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition, 3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acide has been investigated for its potential use in the treatment of other inflammatory disorders, such as psoriasis and ankylosing spondylitis.

Properties

IUPAC Name

3-(3-acetamidophenyl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-11(2)20-26(24,25)17-9-14(7-15(10-17)18(22)23)13-5-4-6-16(8-13)19-12(3)21/h4-11,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXVSHSSRIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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